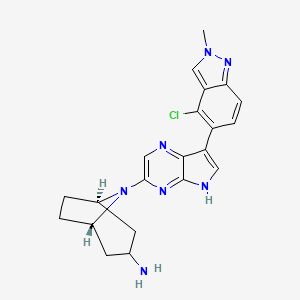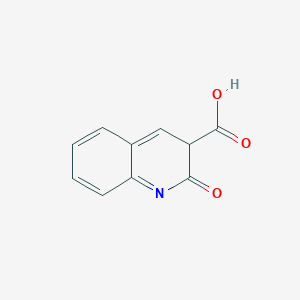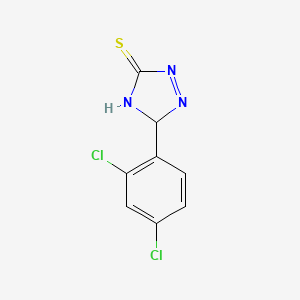
3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles. It is characterized by the presence of a triazole ring fused with a thione group and substituted with a dichlorophenyl group. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base. The reaction conditions often include:
Reagents: Hydrazine hydrate, carbon disulfide, and a base such as potassium hydroxide.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions (around 70-80°C).
Reaction Time: Several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can also improve the mass transfer and temperature control, leading to higher purity and reduced by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is studied for its herbicidal and fungicidal properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cytochrome P450, which are involved in the biosynthesis of essential biomolecules.
Pathways: The compound inhibits the activity of these enzymes, leading to the disruption of metabolic pathways and ultimately causing cell death in target organisms.
Comparación Con Compuestos Similares
3-(2,4-Dichlorophenyl)-1,2,4-triazole: Similar structure but lacks the thione group.
2-(2,4-Dichlorophenyl)-4,5-dihydro-1,2,4-triazole-3-thione: Similar structure with different substitution patterns.
Uniqueness: 3-(2,4-Dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics
Propiedades
Fórmula molecular |
C8H5Cl2N3S |
|---|---|
Peso molecular |
246.12 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H5Cl2N3S/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3,7H,(H,11,14) |
Clave InChI |
YLYCRWHMTUFXPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2NC(=S)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)
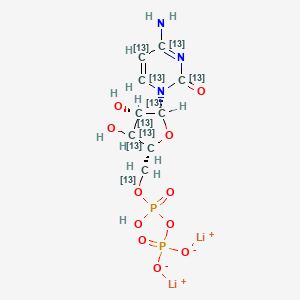
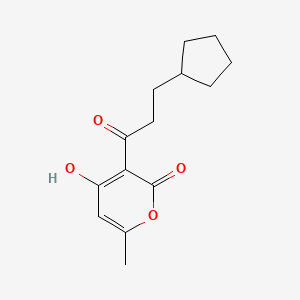
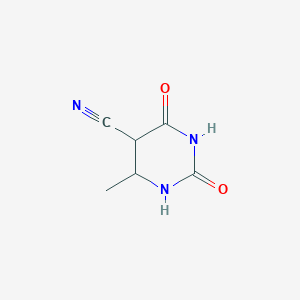
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)

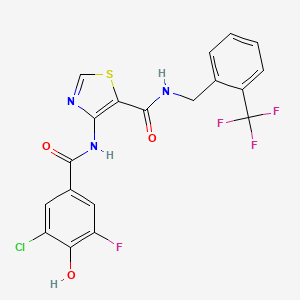



![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
